1-(1-(Benzo[b]thiophene-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1-(Benzo[b]thiophene-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide, also known as BTA-PIP, is a heterocyclic compound that belongs to a class of structurally complex organic compounds known as piperidine amides. It contains a benzo[b]thiophene-2-carbonyl group, which is a significant moiety in medicinal chemistry .
Molecular Structure Analysis
The molecular formula of BTA-PIP is C18H21N3O2S, and its molecular weight is 343.45. The compound contains a benzo[b]thiophene-2-carbonyl group, an azetidin-3-yl group, and a piperidine-4-carboxamide group.Scientific Research Applications
Urotensin-II Receptor Antagonists
Benzo[b]thiophene-2-carboxamide derivatives, related to 1-(1-(Benzo[b]thiophene-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide, have been studied for their potential as urotensin-II receptor antagonists. They show potent binding affinities to the urotensin-II receptor, which can be significant in the development of treatments for cardiovascular and renal diseases. (Lim et al., 2016)
Heterocyclic Synthesis
The compound has been used in the synthesis of heterocyclic structures. For example, reactions involving benzo[b]thiophene-2-carbonyl chloride have led to the preparation of a series of carboxamides with potential pharmaceutical applications. (Sedlák et al., 2008)
Spiropyrrolidines Synthesis
In the field of organic chemistry, this compound is utilized in the synthesis of spiropyrrolidines through 1,3-dipolar cycloaddition reactions. This process is significant for creating novel heterocyclic compounds, which are a cornerstone in pharmaceutical chemistry. (Verma et al., 2009)
Antimicrobial and Docking Studies
Some derivatives of benzo[b]thiophene carboxamide have been synthesized and evaluated for their antimicrobial properties. These studies also include molecular docking analyses to understand the interaction of these compounds with biological targets. (Talupur et al., 2021)
Thienopyrimidine Synthesis
Research has explored the synthesis of thienopyrimidines from derivatives of benzo[b]thiophene, highlighting the versatility of this compound in creating biologically significant heterocyclic compounds. (Pokhodylo et al., 2010)
Antipsychotic Agent Development
Derivatives of benzo[b]thiophene-2-carboxamide have been evaluated as potential antipsychotic agents, demonstrating their significance in neuropharmacology and the treatment of psychiatric disorders. (Norman et al., 1996)
Future Directions
The future directions for research on BTA-PIP and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
The primary target of the compound 1-(1-(Benzo[b]thiophene-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
The compound interacts with STING, triggering the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The proposed binding mode of the compound and STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Action Environment
The action environment of the compound is within the cells, specifically in the endoplasmic reticulum where STING is localized
Biochemical Analysis
Biochemical Properties
It is known that benzo[b]thiophene-2-carboxamide derivatives have been designed as potential STING agonists . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .
Cellular Effects
Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses to achieve valid antitumor efficacy
Molecular Mechanism
It is suggested that the compound may form two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction with the CDN-binding domain of STING protein .
properties
IUPAC Name |
1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c19-17(22)12-5-7-20(8-6-12)14-10-21(11-14)18(23)16-9-13-3-1-2-4-15(13)24-16/h1-4,9,12,14H,5-8,10-11H2,(H2,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJGOBRNOQRNNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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